molecular formula C15H23BClNO2 B8137681 1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride

1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride

Cat. No.: B8137681
M. Wt: 295.6 g/mol
InChI Key: AQCYZLNDVQYKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with boronic acid derivatives under specific conditions. One common method includes the use of pinacol boronic ester as a reagent, which reacts with the tetrahydroisoquinoline in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.

    Quinoline Derivatives: Formed through oxidation.

    Saturated Derivatives: Formed through reduction.

Scientific Research Applications

1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.

    Methylboronic Acid Pinacol Ester: Used in similar coupling reactions but with different reactivity profiles.

    Vinylboronic Acid Pinacol Ester: Used for forming carbon-carbon bonds with vinyl groups.

Uniqueness

1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride is unique due to its tetrahydroisoquinoline core, which imparts specific reactivity and selectivity in coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO2.ClH/c1-14(2)15(3,4)19-16(18-14)13-6-5-11-7-8-17-10-12(11)9-13;/h5-6,9,17H,7-8,10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCYZLNDVQYKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCNC3)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.